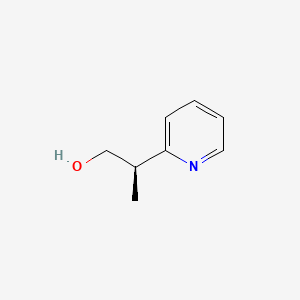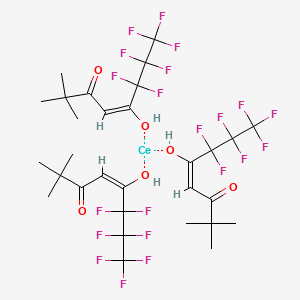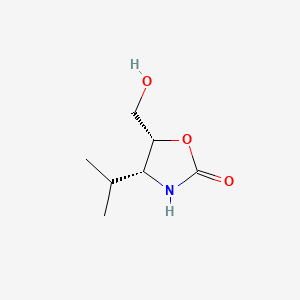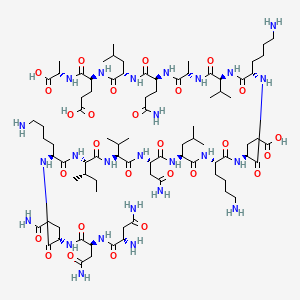
(2R)-2-pyridin-2-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-pyridin-2-ylpropan-1-ol is a chiral organic compound featuring a pyridine ring attached to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-pyridin-2-ylpropan-1-ol typically involves the asymmetric reduction of 2-pyridin-2-ylpropan-1-one. This can be achieved using chiral catalysts or reagents to ensure the desired enantiomer is obtained. Common methods include:
Catalytic Hydrogenation: Using chiral catalysts such as rhodium or ruthenium complexes under hydrogen gas.
Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often utilizing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-pyridin-2-ylpropan-1-one.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Tosyl chloride or thionyl chloride for converting the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products:
Oxidation: 2-pyridin-2-ylpropan-1-one.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
(2R)-2-pyridin-2-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (2R)-2-pyridin-2-ylpropan-1-ol exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions by coordinating to metal centers and influencing the reaction pathway. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
(2S)-2-pyridin-2-ylpropan-1-ol: The enantiomer of (2R)-2-pyridin-2-ylpropan-1-ol, with similar chemical properties but different biological activities.
2-pyridin-2-ylpropan-1-one: The ketone derivative, which lacks the hydroxyl group and has different reactivity.
2-pyridin-2-ylpropan-1-amine: An amine derivative with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a pyridine ring and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in asymmetric synthesis.
Propriétés
IUPAC Name |
(2R)-2-pyridin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXELXVPQSDGR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941146 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194228-34-7 |
Source


|
| Record name | 2-(Pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(4-Nitroanilino)methyl]quinolin-8-ol](/img/structure/B574650.png)
![(1S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-ene-2-carbaldehyde](/img/structure/B574652.png)

![Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine](/img/structure/B574655.png)




![2-[(2-Sulfanylidenepiperidin-1-yl)methyl]cyclohexan-1-one](/img/structure/B574666.png)
![2-Methylpyrrolo[1,2-A]pyrazine-1,3,4(2H)-trione](/img/structure/B574667.png)
